molecular formula C6H11N3O B1359446 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine CAS No. 887405-30-3

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

Cat. No. B1359446
M. Wt: 141.17 g/mol
InChI Key: DVNTVYHOUDUBKR-UHFFFAOYSA-N
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Description

The compound N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a chemical that features an oxadiazole ring, a structure known for its presence in various biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into closely related chemical structures which can help infer some of the properties and characteristics of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine.

Synthesis Analysis

The synthesis of compounds related to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine typically involves the condensation of appropriate hydrazides with acetic anhydride or other suitable reagents. For instance, the synthesis of a related compound with a carbazole and oxadiazole structure was achieved by condensing 2-(9H-carbazol-9-yl)acetohydrazide with 2-(9H-carbazol-9-yl)-N'-ethylideneacetohydrazide and acetic anhydride . This suggests that a similar approach could be used for synthesizing N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine, with modifications to the starting materials to fit the target molecule.

Molecular Structure Analysis

Although the exact molecular structure of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is not provided, we can draw parallels from related compounds. For example, a compound with a dihedral angle between two benzoxazole ring systems was studied, which indicates that the molecular structure can have significant conformational features affecting its properties . The oxadiazole ring in N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is likely to contribute to the rigidity and planarity of the molecule, influencing its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of oxadiazole-containing compounds can be quite diverse, depending on the substituents attached to the oxadiazole ring. The papers provided do not detail specific reactions for N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine, but the presence of the oxadiazole ring suggests potential for nucleophilic attack at the carbon adjacent to the nitrogen in the ring, as well as electrophilic substitution reactions at the methyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine can be inferred to some extent from related structures. For instance, the presence of intermolecular hydrogen bonds and π-π stacking interactions in a related compound suggests that N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine may also exhibit similar interactions, which could affect its solubility, melting point, and crystal formation . The electronic structure, as well as the disordered ethyl group found in a related compound, may also be indicative of the potential for polymorphism in the compound of interest .

Scientific Research Applications

Anticonvulsant Activity

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine and related compounds have been researched for their potential anticonvulsant activities. A study by Rajak et al. (2010) focused on the design and synthesis of novel semicarbazones based on 1,3,4-oxadiazoles, which were tested for anticonvulsant activities using various models. These compounds validated the importance of a pharmacophoric model with four binding sites for anticonvulsant activity (Rajak et al., 2010).

DNA Binding and Antitumor Activity

Research by Kumar et al. (2012) explored the DNA binding, nuclease activity, and cytotoxicity of Cu(II) complexes of tridentate ligands, including derivatives of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine. This study highlighted their potential in antitumor applications, showing good DNA binding propensity and low toxicity for various cancer cell lines (Kumar et al., 2012).

Chemical Reactions and Structural Analysis

Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 1,3,4-oxadiazoles, including a derivative similar to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine. The study provided insights into the structural analysis and potential reaction mechanisms of these compounds (Jäger et al., 2002).

Antiproliferative and Antioxidant Activities

Ahsan et al. (2020) conducted a study on the synthesis, antiproliferative, and antioxidant activities of substituted N-[(1,3,4-oxadiazol-2-yl) methyl] benzamines. This research indicated significant antiproliferative activity against various cancer cell lines and promising antioxidant activity (Ahsan et al., 2020).

Antibacterial Activity

The study by Oliveira et al. (2012) focused on the synthesis and antibacterial activity of N-acylhydrazones and new 1,3,4-oxadiazole derivatives, including compounds related to N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine. They demonstrated strong activity against several strains of Staphylococcus aureus, indicating their potential as new drug candidates (Oliveira et al., 2012).

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-7-4-6-9-8-5(2)10-6/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNTVYHOUDUBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NN=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649165
Record name N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

CAS RN

887405-30-3
Record name N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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